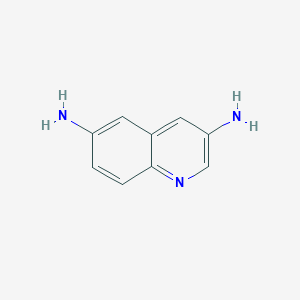

Quinoline-3,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7200-62-6 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

quinoline-3,6-diamine |

InChI |

InChI=1S/C9H9N3/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,10-11H2 |

InChI Key |

NJOLJFORGJDQKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline 3,6 Diamine and Its Structural Analogues

Classical Name Reactions and Their Modern Adaptations for Quinoline (B57606) Core Synthesis

Several classical reactions have been fundamental in the construction of the quinoline nucleus. nih.gov These methods, while foundational, often face challenges such as harsh reaction conditions and limited regioselectivity. nih.gov Modern adaptations continue to address these limitations, enhancing their utility for synthesizing complex quinoline derivatives.

Skraup Synthesis and its Modifications for Diaminoquinoline Systems

The Skraup synthesis, first reported in 1880, is a traditional method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), and subsequent cyclization and oxidation to form the quinoline ring. numberanalytics.com

While a foundational method, the Skraup reaction is often vigorously exothermic and can be challenging to control. nih.gov Modifications have been developed to mitigate these issues and to expand the scope of the reaction. For instance, using substituted acroleins or vinyl ketones in place of glycerol allows for the synthesis of quinolines with substituents on the heterocyclic ring. researchgate.net The synthesis of Quinoline-3,6-diamine can be conceptualized through a modified Skraup approach, potentially starting from a diaminobenzene derivative, although specific examples for this exact compound are not prevalent in general literature. The reaction's utility extends to the synthesis of various substituted quinolines, including nitroquinolines, which can serve as precursors to aminoquinolines. researchgate.net

Modern adaptations focus on greener chemistry approaches, such as employing alternative catalysts and more environmentally benign solvents to improve reaction efficiency and sustainability. numberanalytics.com

Doebner-Miller Reaction Variants for Quinoline Derivatives

The Doebner-Miller reaction is a versatile method for synthesizing quinoline derivatives, often considered a modification of the Skraup synthesis. iipseries.org It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid. nih.goviipseries.org This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org

A key feature of the Doebner-Miller reaction is the in situ generation of the α,β-unsaturated carbonyl compound from aldehydes or ketones. For example, crotonaldehyde, formed from the self-condensation of acetaldehyde, reacts with aniline to produce 2-methylquinoline. nih.govusc.edu.au The reaction mechanism is believed to involve the formation of an anil hydrochloride, which then undergoes cyclization. acs.org

However, the classical Doebner-Miller reaction has limitations, including the use of harsh acidic conditions and the potential for complex product mixtures, especially with sterically hindered α,β-unsaturated aldehydes. usc.edu.auukzn.ac.za To address these challenges, researchers have explored various modifications. One such advancement is the use of solid acid catalysts, like silver(I)-exchanged Montmorillonite K10, which can promote the reaction under solvent-free conditions, leading to moderate to excellent yields of quinoline derivatives. ukzn.ac.za These newer protocols often offer advantages in terms of milder reaction conditions, easier product isolation, and improved environmental footprint. ukzn.ac.za

The regioselectivity of the Doebner-Miller reaction can also be a concern, particularly with substituted anilines. nih.gov However, in some cases, a reversal of the expected regiochemistry has been observed, leading to the formation of 2-carboxy-4-arylquinolines when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters. researchgate.net

Friedländer Annulation and Catalyst-Promoted Approaches

The Friedländer annulation is a widely used and straightforward method for the synthesis of polysubstituted quinolines. scispace.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone. acs.org This condensation is typically catalyzed by an acid or a base. scispace.comacs.org

Traditionally, the Friedländer synthesis required high temperatures and harsh conditions. acs.org However, significant progress has been made in developing milder and more efficient catalytic systems. A variety of catalysts have been reported to promote this reaction, including:

Brønsted acids: Hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. scispace.com

Lewis acids: Zinc chloride, tin(II) chloride, cerium(III) chloride, and gold(III) chloride. scispace.com

Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this reaction. rsc.org

Metal triflates: Cuprous triflate has been used as a catalyst under solvent-free conditions at room temperature. scispace.com

Silica-supported catalysts: P₂O₅/SiO₂ has been employed as an efficient catalyst for the one-pot synthesis of various substituted quinolines under solvent-free conditions. ijcce.ac.ir

These modern catalytic approaches offer several advantages, including milder reaction conditions, shorter reaction times, and higher yields. ijcce.ac.ir For example, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst allows for the diversity-oriented synthesis of a wide range of quinolines at ambient temperature. acs.org Furthermore, modified Friedländer syntheses have been developed using palladium catalysts, allowing for the reaction of 2-aminobenzyl alcohol with ketones. researchgate.netresearchgate.net

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Classical, readily available |

| Lewis Acids | ZnCl₂, SnCl₂, CeCl₃, AuCl₃ | Effective for quinoline synthesis |

| Molecular Iodine | I₂ | Mild and efficient |

| Metal Triflates | Cu(OTf)₂ | Mild, solvent-free conditions |

| Silica-Supported | P₂O₅/SiO₂ | Efficient, solvent-free, one-pot |

| Palladium Catalysts | Pd(OAc)₂ | Enables modified Friedländer reactions |

Combes and Conrad-Limpach Syntheses for Quinoline Structures

The Combes and Conrad-Limpach syntheses are two additional classical methods for constructing the quinoline ring system, each utilizing different starting materials to achieve the desired heterocyclic core. bohrium.com

The Combes quinoline synthesis , first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes ring closure in the presence of a strong acid, typically concentrated sulfuric acid, to yield a substituted quinoline. nih.govwikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org Modifications to the Combes synthesis have been explored, such as using a mixture of polyphosphoric acid and an alcohol to create a more effective dehydrating agent than sulfuric acid. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. jptcp.com Similar to the Combes synthesis, it proceeds via a Schiff base intermediate. jptcp.com This method is particularly suited for the preparation of 4-hydroxyquinoline (B1666331) derivatives. jptcp.com The reaction conditions can be controlled to favor either the 4-hydroxyquinoline (at lower temperatures) or the 2-hydroxyquinoline (B72897) (at higher temperatures).

Both the Combes and Conrad-Limpach reactions are valuable tools in the synthetic chemist's arsenal (B13267) for accessing a variety of quinoline structures, which can be further functionalized to create more complex molecules. nih.gov

Transition Metal-Catalyzed Synthetic Routes to this compound Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective methods for constructing the quinoline core. nih.gov Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of quinolines and their derivatives. nih.gov

Palladium-Catalyzed Carbonylation and Cross-Coupling Strategies

Palladium-catalyzed reactions provide versatile pathways to quinoline derivatives, including those that can be precursors to this compound. These methods often involve carbonylation and cross-coupling reactions, enabling the construction of the quinoline ring with high functional group tolerance. mdpi.com

One strategy involves the aminocarbonylation of iodoquinolines. For example, 6-iodoquinoline (B82116) can be functionalized at the 6-position through palladium-catalyzed aminocarbonylation with various amines, leading to the formation of quinoline-6-carboxamides. mdpi.com By controlling the reaction conditions, such as the ligand and carbon monoxide pressure, it is possible to achieve double carbonylation to produce quinoline-6-glyoxylamides with high selectivity. mdpi.com

Another approach utilizes the cyclization of propargyl alcohols . The palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a mild and efficient route to 2,4-disubstituted quinolines. organic-chemistry.org Similarly, 1-(2-aminoaryl)-2-yn-1-ols can undergo palladium-catalyzed carbonylation to selectively form quinoline-3-carboxylic esters. researchgate.net

Palladium catalysis also enables the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a straightforward method for preparing various heterobiaryl compounds, including those with a quinoline core. organic-chemistry.org Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers a process for quinoline synthesis that proceeds without the need for acids, bases, or other additives. rsc.org

Copper-Catalyzed Oxidative Annulation Approaches

Copper-catalyzed reactions have become a powerful tool for constructing quinoline rings due to the low cost and low toxicity of copper salts compared to precious metals. researchgate.net These methods often involve oxidative annulation strategies, where new rings are formed through the creation of multiple carbon-carbon and carbon-nitrogen bonds under oxidative conditions. mdpi.com

Recent advancements include copper(I)-catalyzed [4+1+1] annulation strategies that utilize ammonium salts and anthranils to produce 2,3-diaroylquinolines under mild conditions. mdpi.com Other efficient methods involve the reaction of readily available saturated ketones and anthranils, catalyzed by copper acetate, to generate 3-substituted quinoline derivatives in a one-pot reaction. mdpi.com Furthermore, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to yield 4-trifluoromethyl quinolines. mdpi.com

A notable approach is the copper-catalyzed oxidative C–H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE). acs.orgnih.gov In this protocol, DCE serves not only as the solvent but also as an in situ activating agent for the quinoline C2–H bond and as a source of vinyl equivalents to form a new six-membered ring, leading to benzoquinolizinium structures. acs.orgnih.gov Researchers have also developed a facile double oxidative annulation of (en-3-yn-1-yl)phenylbenzamides using copper catalysis, which proceeds via a decarbonylative pathway to create novel indolo[1,2-a]quinolines. acs.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis This table is interactive. Sort by clicking column headers.

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper(I) salt | Ammonium salts, Anthranils | 2,3-Diaroylquinolines | [4+1+1] annulation under mild conditions. | mdpi.com |

| Copper acetate | Saturated ketones, Anthranils | 3-Substituted quinolines | One-pot in situ generation of derivatives. | mdpi.com |

| Copper catalyst | Ketone oxime acetates, o-trifluoroacetyl anilines | 4-Trifluoromethyl quinolines | Redox-neutral conditions. | mdpi.com |

| Copper catalyst | Quinolines, 1,2-dichloroethane (DCE) | Benzoquinoliziniums | DCE acts as solvent, activator, and vinyl source. | acs.orgnih.gov |

Gold-Catalyzed Cyclization Reactions for Quinoline Systems

Gold catalysis has significantly advanced the synthesis of quinolines by offering mild reaction conditions, high functional group tolerance, and excellent regioselectivity. researchgate.net Gold catalysts, acting as carbophilic π-Lewis acids, are highly effective at activating carbon-carbon multiple bonds, which initiates cascade cyclization events. nih.gov

A variety of gold-catalyzed intermolecular annulation reactions have been developed. researchgate.netrsc.org These include the annulation of aniline derivatives with alkynes or carbonyl compounds and the reaction of anthranils with alkynes. researchgate.netrsc.org For instance, a combination of (PPh₃)AuCl and AgOTf effectively catalyzes the reaction between 2-aminocarbonyls and internal alkynes, producing polyfunctionalized quinolines in yields up to 93%. acs.org Gold(III) complexes, such as PicAuCl₂, have proven efficient in the annulation of electron-deficient alkynes to yield quinolines substituted at the 3-position. nih.gov

Intramolecular cyclization reactions represent another major avenue. researchgate.netrsc.org Gold catalysis can facilitate the 6-endo-dig cyclization of azide-tethered alkynes. rsc.org This reaction proceeds through an α-imino gold carbene intermediate, which can then undergo a [3+2] annulation with external nitriles to form complex oxazolo[4,5-c]quinoline (B15046130) frameworks. rsc.org

Table 2: Selected Gold-Catalyzed Methodologies for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| (PPh₃)AuCl / AgOTf | Intermolecular Cycloaddition | 2-Aminoaryl carbonyls, Internal alkynes | Polyfunctionalized quinolines | Facile and general method with high yields. | acs.org |

| PicAuCl₂ | Intermolecular Annulation | Anilines, Electron-deficient alkynes | 3-Substituted quinolines | Dual role of catalyst activating C-C bonds and carbonyls. | nih.gov |

| Gold catalyst | Intramolecular Cyclization | Azide-tethered internal alkynes, Nitriles | Oxazolo[4,5-c]quinolines | Domino reaction involving 6-endo-dig cyclization and [3+2] annulation. | rsc.org |

| AuCl₃ | Condensation | Anilines, Ketoesters | 1,2-Dihydroquinolines | Gold-facilitated imine generation followed by intramolecular cyclization. | rsc.org |

Ruthenium and Iridium Catalysis in Asymmetric Hydrogenation of Quinoline Derivatives

The asymmetric hydrogenation of quinolines is a highly atom-economical method for producing optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are vital chiral building blocks in pharmaceuticals. pku.edu.cn Transition metal complexes of ruthenium (Ru), iridium (Ir), and rhodium (Rh) are widely used for this transformation. ajchem-b.com

Phosphine-free chiral cationic ruthenium(II) complexes, particularly those with N-monosulfonylated diamine ligands like TsDPEN, have emerged as highly effective catalysts. dicp.ac.cnnih.gov These catalysts can efficiently hydrogenate a broad range of quinoline derivatives in various solvents, including environmentally benign options like ionic liquids, or even under solvent-free conditions, with excellent stereoselectivity. dicp.ac.cnnih.gov The proposed mechanism for Ru/TsDPEN systems involves a stepwise transfer of H⁺/H⁻ outside the metal's coordination sphere. nih.gov Enantioselectivity is believed to arise from a CH/π interaction between the catalyst's η⁶-arene ligand and the substrate's fused phenyl ring. dicp.ac.cnnih.gov

Iridium-based catalysts have also shown high efficiency. ajchem-b.com The combination of an iridium source with chiral phosphine-containing ligands, such as (R)-MeO-BIPHEP, was a significant breakthrough for the asymmetric hydrogenation of 2-substituted quinolines, achieving up to 96% enantiomeric excess (ee). pku.edu.cn More recently, Ir/TsDPEN catalyst systems have been developed for the enantioselective synthesis of complex chiral molecules through a relay sequence of reductive amination followed by asymmetric hydrogenation. nih.gov

Table 3: Comparison of Ruthenium and Iridium Catalysts in Asymmetric Hydrogenation of Quinolines This table is interactive. Sort by clicking column headers.

| Metal | Typical Ligand(s) | Substrate Scope | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Ruthenium | Chiral N-monosulfonylated diamines (e.g., TsDPEN) | Wide range of quinoline derivatives, naphthyridines | High efficiency, excellent enantioselectivity, phosphine-free, works in green solvents. | pku.edu.cndicp.ac.cnnih.gov |

| Iridium | Chiral phosphines (e.g., MeO-BIPHEP), TsDPEN, SpinPHOX | 2-Alkyl-substituted quinolines, indoles | High yields and enantiomeric excess, effective for challenging substrates. | pku.edu.cnajchem-b.comnih.gov |

Iron-Based Catalysis in Quinoline Synthesis

The use of iron, an earth-abundant and environmentally benign metal, offers a sustainable alternative to precious metal catalysts in quinoline synthesis. rsc.org Iron-catalyzed methodologies have been developed that provide high yields and good functional group tolerance. rsc.org

One atom-economical approach is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This method uses an air-stable iron catalyst and avoids the need for an activating agent, readily affording highly substituted quinolines in up to 94% isolated yield. rsc.org Another innovative strategy employs catalytic amounts of an iron(III) chloride-phenanthroline complex under visible-light irradiation to achieve the hydroxyalkylation of quinolines from carboxylic acids, presenting a greener alternative to conventional heating. mdpi.com

For asymmetric synthesis, robust heterogeneous iron catalysts have been developed for the selective hydrogenation of quinolines. nih.gov These catalysts, composed of Fe(0), Fe₃C, and FeNₓ in a nitrogen-doped carbon matrix, are prepared by pyrolyzing an iron-ligand composite and can be easily recycled. nih.gov Furthermore, single-atom iron catalysts (SACs) immobilized on porous carbon have demonstrated excellent activity and selectivity in three-component oxidative cyclizations of anilines and acetophenones to produce a wide array of substituted quinolines. nih.gov

Table 4: Overview of Iron-Based Catalytic Systems for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Air-stable Iron Catalyst | Acceptorless Dehydrogenative Coupling | α-2-aminoaryl alcohols, Secondary alcohols | Atom-economical, high yields (up to 94%), no activating agent needed. | rsc.org |

| Fe(phen)Cl₃·H₂O | Visible-Light-Driven Hydroxyalkylation | Quinoline, Carboxylic acids | Uses visible light instead of heat, environmentally friendly. | mdpi.com |

| N-doped Carbon-modified Iron | Selective Hydrogenation | Substituted quinolines | Heterogeneous, robust, air-stable, and recyclable catalyst. | nih.govresearchgate.net |

Other Metal-Based Catalytic Systems in Quinoline Formation

Beyond copper, gold, ruthenium, and iron, several other metals have been successfully employed as catalysts for quinoline synthesis, each offering unique advantages.

Cobalt and Nickel: Ligand-free cobalt catalysts have been used for the cyclization of 2-aminoaryl alcohols with ketones to synthesize quinolines under mild conditions. mdpi.com Nanolayered cobalt-molybdenum-sulfide (Co-Mo-S) catalysts perform highly chemo- and regioselective hydrogenation of quinoline derivatives. researchgate.net Nickel nanoparticles supported on mesoporous silica (B1680970) have also been reported as a general and selective catalyst for the hydrogenation of N-heterocycles under mild conditions. researchgate.net

Zinc and Indium: Zinc(II) triflate [ZnO(Tf)₂] has been used to catalyze three-component coupling reactions of alkynes, amines, and aldehydes to form 2,4-disubstituted quinolines under solvent-free conditions, eliminating the need for precious metals. tandfonline.com Similarly, indium triflate [In(OTf)₃] serves as a recoverable and reusable catalyst for the Friedländer annulation of 2-aminobenzophenone (B122507) derivatives under solvent-free conditions. tandfonline.com

Rhodium: Rhodium catalysts, often paired with ligands like PhTRAP or TsDPEN, have proven effective for the enantioselective hydrogenation of quinolines and other N-heterocycles. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for quinoline synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key green chemistry strategy, as it minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net Several catalytic systems have been adapted for the solvent-free synthesis of quinolines, often promoted by thermal energy or microwave irradiation.

The classic Friedländer annulation has been successfully conducted without solvents using a variety of catalysts. nih.gov These include Brønsted acidic ionic liquids, which can act as both catalyst and reaction medium, and solid-supported catalysts like Li⁺-modified nanoporous montmorillonite, which demonstrated high efficiency and reusability. nih.gov Simple metal salts such as caesium iodide (CsI) and tin(II) chloride dihydrate (SnCl₂·2H₂O) have also proven effective. researchgate.netcore.ac.uk CsI catalyzes the reaction of 2-aminobenzophenones with ketones at 100°C, offering good yields and a simple workup. researchgate.net SnCl₂·2H₂O facilitates a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones under microwave irradiation, avoiding the need for a separate reduction step or an added catalyst. core.ac.uk

Furthermore, metal- and solvent-free syntheses have been achieved using Brønsted acids like p-toluenesulfonic acid to catalyze the cyclization of N-alkyl anilines with alkynes, using oxygen as the oxidant. rsc.org

Table 5: Examples of Solvent-Free Methodologies for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

| Catalyst System | Reaction Type | Conditions | Yields | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Zinc(II) triflate | Three-component coupling | 100°C | 75–84% | Eliminates precious metals and solvents. | tandfonline.com |

| Indium(III) triflate | Friedländer annulation | 100°C | 70–84% | Recoverable and reusable catalyst. | tandfonline.com |

| Li⁺-montmorillonite | Friedländer annulation | 100°C | up to 96% | Reusable, environmentally friendly solid catalyst. | nih.gov |

| Caesium Iodide (CsI) | Friedländer condensation | 100°C | up to 95% | Simple methodology, clean reaction. | researchgate.net |

| SnCl₂·2H₂O | One-pot reduction/condensation | Microwave irradiation | --- | One-pot from nitro-precursor, no added catalyst. | core.ac.uk |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter timeframes compared to conventional heating. rsc.org This technology is particularly effective for the synthesis of heterocyclic systems like quinolines.

Researchers have developed efficient microwave-assisted protocols for various quinoline derivatives. For instance, a one-pot, three-component reaction of anilines, aryl aldehydes, and styrene (B11656) in the presence of p-sulfonic acid calix researchgate.netarene under neat (solvent-free) microwave irradiation at 200°C for 20-25 minutes yields diversely substituted quinolines. rsc.org Another notable application is the catalyst-free, three-component reaction between formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in dimethylformamide (DMF). acs.org This method, conducted under microwave irradiation, efficiently produces novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. acs.org

In a procedure highly relevant to amino-substituted quinolines, 4-aminoquinoline-diamines have been reacted with various phthalic anhydrides in dimethyl sulfoxide (B87167) (DMSO). rsc.org Heating this mixture to 160°C for just two minutes under microwave irradiation produced 4-aminoquinoline-phthalimides in excellent yields ranging from 81–92%. rsc.org Similarly, a green one-pot domino reaction for 3-functionalized indoles, which can be analogous to quinoline synthesis, was achieved via microwave heating at 90°C, using trifluoroacetic acid (TFA) as a catalyst in an ethanol (B145695)/water mixture. mdpi.com These examples underscore the potential of microwave technology to facilitate the rapid and high-yield synthesis of complex quinoline structures, including diamino-substituted variants, by promoting key bond-forming steps.

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Three-Component | Anilines, Aryl Aldehydes, Styrene | p-sulfonic acid calix researchgate.netarene / Neat | 200°C, 20-25 min | 40-68 | rsc.org |

| Three-Component | Formyl-quinolines, Heterocyclic Amines, 1,3-Diketones | None / DMF | MWI | Good | acs.org |

| Imide Formation | 4-Aminoquinoline-diamines, Phthalic Anhydrides | None / DMSO | 160°C, 2 min | 81-92 | rsc.org |

| Domino Reaction | Anilines, Arylglyoxal Monohydrates, 1,3-Dicarbonyls | TFA / EtOH/H₂O | 90°C, 40 min | Good | mdpi.com |

Use of Recyclable Catalysts and Solvents

The principles of green chemistry have driven the development of synthetic protocols that utilize recyclable catalysts and environmentally benign solvents. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Several recyclable catalytic systems have been successfully applied to quinoline synthesis via the Friedländer annulation and related reactions.

Titania Nanomaterials (TiO₂): TiO₂ nanoparticles of varying sizes have proven to be efficient heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines. rsc.org These catalysts exhibit high activity, achieving excellent yields (81–94%) with a high substrate-to-catalyst molar ratio. rsc.org

Nano Copper Oxide (CuO): An efficient protocol using recyclable nano CuO powder as a catalyst has been developed for synthesizing quinoline derivatives from 2-aminocarbonyl compounds and acetylenedicarboxylates. rsc.org The reaction proceeds in acetonitrile (B52724) at 40°C under ligand-free conditions, and the air-stable catalyst can be recycled up to four times. rsc.org

Phosphotungstic Acid (H₃PW₁₂O₄₀): This solid acid has been employed as an efficient and recyclable catalyst for the Friedländer condensation of 2-aminoarylketones with carbonyl compounds under solvent-free conditions. mdpi.com The catalyst is recovered by simple filtration and can be reused multiple times without a significant loss of activity. mdpi.com

Ionic Liquids: 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), a Brønsted acidic ionic liquid, serves as a highly efficient and reusable catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. academie-sciences.fr This method provides excellent yields in short reaction times, and the ionic liquid can be easily recovered and reused. academie-sciences.fr

Nafion NR50: This reusable solid acid catalyst, a sulfonic acid-functionalized polymer, has been used for the Friedländer synthesis in ethanol under microwave conditions, highlighting a combination of green chemistry principles. mdpi.com

Table 2: Recyclable Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Reusability | Yield (%) | Reference |

| Titania (TiO₂) Nanomaterials | Friedländer Annulation | Solvent-free | Yes | 81-94 | rsc.org |

| Nano Copper Oxide (CuO) | Condensation | Acetonitrile, 40°C | Up to 4 cycles | Good | rsc.org |

| Phosphotungstic Acid | Friedländer Condensation | Solvent-free, Heating | Several times | High | mdpi.com |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Friedländer Reaction | Solvent-free | Several times | Excellent | academie-sciences.fr |

| Nafion NR50 | Friedländer Synthesis | Ethanol, Microwave | Yes | Good | mdpi.com |

Oxidative Annulation Strategies for Atom Economy

Oxidative annulation has become a prominent strategy for quinoline synthesis, prized for its high atom economy and efficiency. mdpi.comscilit.com These methods often involve C-H bond activation and the formation of C-N and C-C bonds in a single operation, using an oxidant to drive the final aromatization step. researchgate.netnih.gov

A key approach involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, where dimethyl sulfoxide (DMSO) serves as a methine (═CH-) equivalent. researchgate.netnih.gov This cascade process generates a sulfenium ion, followed by C-N and C-C bond formation and subsequent cyclization to yield 4-arylquinolines. nih.gov Transition metals are also widely used to facilitate these transformations. For instance, copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant, provides a direct route to 8-acylquinolines. mdpi.com

Another strategy involves the sequential CeO₂-catalyzed oxidative annulation followed by DDQ-mediated dehydrogenation to form complex fused quinoline systems like pyrrolo[3,4-c]quinoline-1,3-diones. rsc.org These methods highlight a shift from traditional condensations, which produce water as a byproduct, to more elegant processes where the only byproduct is the reduced form of a clean oxidant, such as O₂. The evolution of these strategies, leveraging transition metal catalysis, photoredox chemistry, and sustainable oxidants, allows for the construction of the quinoline core with broad functional group tolerance and environmental compatibility. mdpi.comscilit.com

Table 3: Selected Oxidative Annulation Strategies for Quinolines

| Catalyst / Promoter | Oxidant | Substrates | Key Features | Reference |

| K₂S₂O₈ | K₂S₂O₈ | Anilines, Aryl Ketones, DMSO | DMSO as methine source, Cascade reaction | nih.gov |

| Cu(0) / AgOTf | Dioxygen (O₂) | Anthranils, Phenylacetaldehydes | [3+2+1] Annulation, C-H activation | mdpi.com |

| CeO₂ | DDQ (for dehydrogenation) | N-Aryl-N-methyl-2-(arylcarbonyl)succinimides | Sequential annulation and dehydrogenation | rsc.org |

| Metal-free | Aerobic (O₂) | Glycine derivatives | Synergistic photoredox and acid catalysis | researchgate.net |

Multi-Component Reactions (MCRs) for Direct this compound Construction

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are exceptionally efficient for building molecular complexity. organic-chemistry.orgpreprints.org They are ideal for creating libraries of compounds and offer significant advantages in terms of step economy and waste reduction. ajol.info

The direct construction of the quinoline core via MCRs is well-established. For example, the three-component reaction of 6-aminoquinoline (B144246), formaldehyde, and dimedone results in a partially hydrogenated benzo[b] researchgate.netnih.govphenanthroline derivative. nih.gov This demonstrates that an existing aminoquinoline can participate in MCRs, and by extension, precursors like 1,4-phenylenediamine could be used to construct the this compound scaffold directly. A plausible MCR for this compound would involve the reaction of an appropriately substituted aniline (like a 1,4-phenylenediamine derivative), an aldehyde, and an active methylene (B1212753) compound. ajol.infonih.gov

Microwave irradiation is often combined with MCRs to accelerate the synthesis. preprints.orgbeilstein-journals.org A catalyst-free, three-component reaction of 3-formyl-2-oxoquinoline derivatives, 2,4,6-triaminopyrimidine, and a cyclic 1,3-diketone in DMF under microwave heating is a prime example of this synergy, producing complex quinoline-based hybrids in good yields. beilstein-journals.org Such strategies, which generate multiple covalent bonds in a single step from simple starting materials, represent a powerful and direct route to highly functionalized quinolines like this compound. nih.gov

Table 4: Multi-Component Reactions for Quinoline and Related Heterocycles

| Components | Catalyst/Solvent | Product Type | Key Features | Reference |

| 6-Aminoquinoline, Formaldehyde, Dimedone | Acidic conditions | Benzo[b] researchgate.netnih.govphenanthroline | Demonstrates reactivity of aminoquinolines | nih.gov |

| 3-Formyl-2-oxoquinolines, 2,4,6-Triaminopyrimidine, 1,3-Diketones | None / DMF (Microwave) | Quinoline-based Pyridopyrimidines | Catalyst-free, MWI-assisted | beilstein-journals.org |

| Pyrazol-3-amine derivatives, Aromatic Aldehydes, Cyclohexan-1,3-dione | Triethylamine / Ethanol | Tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one | Synthesis of fused quinazolinones | ajol.info |

| Anilines, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O / Water (Ultrasound) | 2-Substituted Quinolines | Ultrasound-assisted, Green solvent | mdpi.com |

Cascade and Domino Reaction Sequences for this compound Synthesis

One of the most studied domino reactions for quinoline synthesis is the Povarov reaction, which involves an aza-Diels–Alder cycloaddition as the key step. researchgate.net For instance, a formic acid-catalyzed, one-pot, three-component Povarov reaction of arylamines, glyoxylates, and phenylacetylenes in water proceeds through a cascade of condensation, protonation, cyclization, and oxidation to furnish 4-arylquinoline-2-carboxylates. researchgate.net This highlights how multiple bond-forming events can be orchestrated in a single pot.

Another elegant approach is the catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. researchgate.net This transformation is rapid and efficient, tolerating a wide variety of substrates. researchgate.net Furthermore, stereoselective cascade reactions have been developed to create complex polycyclic quinoline structures. An N-heterocyclic carbene-catalyzed cascade between aromatic aldimines and 2-bromoenals was used to form a pyrroloquinoline scaffold, involving a sequence of Michael addition, Mannich reaction, and lactamization that creates three stereocenters in one pot. mdpi.com Applying such intricate cascade strategies, beginning with precursors like 4-nitroaniline (B120555) or 1,4-phenylenediamine, provides a highly advanced and efficient pathway to structurally complex targets like this compound.

Table 5: Cascade and Domino Reactions in Quinoline Synthesis

| Reaction Name/Type | Key Steps | Starting Materials | Catalyst/Reagent | Product | Reference |

| Povarov Reaction | Condensation, Cyclization, Oxidation | Arylamines, Glyoxylates, Phenylacetylenes | Formic Acid | 4-Arylquinoline-2-carboxylates | researchgate.net |

| Cascade Annulation | Diazotization, Cycloaddition, H-shift | Aryl Diazonium Salts, Nitriles, Alkynes | None | Multiply Substituted Quinolines | researchgate.net |

| NHC-Catalyzed Cascade | Michael addition, Mannich reaction, Lactamization | Aromatic Aldimines, 2-Bromoenals | N-Heterocyclic Carbene (NHC) | Pyrroloquinoline Scaffold | mdpi.com |

| Copper-Catalyzed Cascade | Hydroamination, Povarov reaction | β-Amino Alkyne, Aromatic Imine | Copper Triflate | Pyrroloquinoline | mdpi.com |

Derivatization and Functionalization Strategies of Quinoline 3,6 Diamine Core

Modification of Amino Groups in Quinoline-3,6-diamine

The presence of two primary amino groups at the C3 and C6 positions provides rich opportunities for derivatization. These groups can readily undergo reactions typical of primary aromatic amines, allowing for the introduction of a wide array of functional groups.

Acylation and Alkylation Reactions

Acylation of the amino groups in this compound is a straightforward method to form stable amide bonds. This reaction is typically carried out using acylating agents such as acyl chlorides or carboxylic anhydrides. Under acidic conditions, it is possible to achieve chemoselective O-acylation of hydroxyamino acids, which suggests that by controlling the pH, selective N-acylation of diamines can be achieved while minimizing reactions on other sensitive parts of the molecule. nih.gov For instance, direct acylation of unprotected hydroxyamino acids can be performed with acyl halides in an acidic medium like trifluoroacetic acid, which protonates the amine functionality, preventing it from reacting while allowing the hydroxyl group to be acylated. nih.gov A similar principle can be applied to control the reactivity of the two distinct amino groups on the this compound core.

Alkylation of the amino groups introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. The reaction of 6-methoxy-8-aminoquinoline with alkylamino-alkyl halides has been studied, demonstrating a method for attaching alkyl chains to an aminoquinoline. acs.org However, direct alkylation of primary amines can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products at each amino site, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Reaction conditions, such as temperature and pH, must be carefully optimized to achieve the desired product. acs.org

| Reaction Type | Reagents/Conditions | Product Functional Group | Key Considerations |

| Acylation | Acyl Halides, Carboxylic Anhydrides | Amide | Can be controlled by pH; generally high-yielding. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Potential for over-alkylation; requires careful control of stoichiometry and conditions. acs.org |

Formation of Schiff Bases and Imines

The condensation of primary amines with carbonyl compounds (aldehydes or ketones) is a classic and efficient method for forming imines, also known as Schiff bases. nih.gov This reaction is fundamental in creating new C=N double bonds and is widely used for synthesizing ligands for metal complexes and biologically active molecules. bepls.comijisrt.com

For this compound, each amino group can react with a carbonyl compound. The reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. redalyc.org Studies on other aminoquinolines, such as quinolin-7-amine, have shown that refluxing the amine with various aromatic aldehydes in ethanol (B145695) leads to the successful formation of the corresponding Schiff bases. bepls.com Similarly, Schiff bases have been synthesized by condensing 3-formyl-2-hydroxy-6-methoxyquinoline with 2-aminophenol, showcasing the versatility of this reaction on the quinoline (B57606) scaffold. ijisrt.com Given that both amino groups on this compound are reactive, the reaction can be directed to form mono- or bis-Schiff bases by controlling the stoichiometry of the carbonyl reactant.

Table 1: Examples of Schiff Base Synthesis with Aminoquinoline Derivatives

| Quinoline Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinolin-7-amine | Aromatic Aldehydes | Ethanol, Reflux | Schiff Base (Imine) | bepls.com |

| 3-Formyl-2-hydroxy-6-methoxyquinoline | 2-Aminophenol | Ethanol, Acetic Acid, Reflux | Schiff Base (Imine) | ijisrt.com |

| 2-Chloroquinoline-3-carbaldehyde | Aniline (B41778) Derivatives | Catalyst-free | Schiff Base (Imine) | researchgate.net |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Condensation Reaction | Schiff Base (Hydrazone) | mdpi.com |

Coupling Reactions at Amino Sites

Modern cross-coupling reactions provide powerful tools for forming C-N bonds, enabling the attachment of aryl, heteroaryl, or other organic fragments to the amino groups of this compound. While Buchwald-Hartwig amination is typically used to couple an amine with an aryl halide, related palladium-catalyzed C-H activation reactions can selectively form N-arylation products. researchgate.netnih.gov These reactions can be controlled by the choice of palladium catalyst and phosphine (B1218219) ligands to favor either N-arylation or C-H activation on the quinoline ring. nih.gov

Furthermore, coupling reactions with benzenediazonium (B1195382) chloride have been used to study the orientation of substitution on the quinoline ring, indicating that the amino groups can be targets for diazo coupling. acs.org Such reactions introduce an azo (-N=N-) linkage, a valuable functional group in dye chemistry and for creating photoswitchable molecules. The specific site of coupling is influenced by the electronic effects of the substituents already present on the quinoline core. acs.org

Functionalization of the Quinoline Ring System

Beyond modifying the amino groups, the quinoline ring itself is susceptible to various functionalization reactions. The electronic nature of the quinoline—an electron-deficient pyridine (B92270) ring fused to an electron-rich benzene (B151609) ring—along with the strong activating effects of the two amino groups, dictates the regioselectivity of these transformations.

Regioselective Substitution Reactions

Transition metal-catalyzed C-H activation has emerged as a state-of-the-art strategy for the regioselective functionalization of quinolines, often at positions that are difficult to access through classical EAS. mdpi.comnih.gov For example, palladium-catalyzed reactions can achieve C2-alkenylation or C2-arylation of quinoline N-oxides. mdpi.com Rhodium and copper catalysts have also been employed for C2-alkylation. nih.gov For 8-aminoquinolines, which serve as a model for directing group-assisted C-H activation, nickel-catalyzed C4-H arylation has been reported. mdpi.com These methods offer precise control over the site of functionalization, allowing for the introduction of alkyl, aryl, and other groups at specific carbons of the quinoline core. mdpi.comnih.gov

Halogenation and Nitration Studies

Halogenation is a key electrophilic aromatic substitution used to introduce halogen atoms (F, Cl, Br, I), which can serve as handles for further cross-coupling reactions. For this compound, the strong activating effect of the amino groups would be expected to direct halogenation primarily to the C5 and C7 positions. Metal-free methods for the C5-selective halogenation of 8-substituted quinolines have been developed using reagents like N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acid in aqueous or organic solvents. rsc.orgsemanticscholar.orgrsc.org These reactions often proceed with high regioselectivity and under mild conditions. semanticscholar.org

Nitration of quinolines typically occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the basic amino groups of this compound would be protonated to form ammonium (-NH₃⁺) groups. These protonated groups are strongly deactivating and meta-directing. This effect overrides their usual activating nature. The nitration of 1,2,3,4-tetrahydroquinoline (B108954), for example, yields different isomers depending on whether the amino group is free or acetylated (protected). cdnsciencepub.comresearchgate.net When the amine is protonated, it directs nitration to the 7-position. cdnsciencepub.com For quinoline itself, nitration yields a mixture of 5-nitro and 8-nitro derivatives. Therefore, the nitration of this compound under acidic conditions would likely be challenging and would proceed to positions meta to the -NH₃⁺ groups, such as C5 and C7 (meta to the 6-amino group) and C5 and C8 (the usual positions for quinoline nitration). cdnsciencepub.com

Table 2: Summary of Regioselective Functionalization of the Quinoline Ring

| Reaction Type | Reagents/Catalyst | Typical Position(s) of Substitution | Key Factor | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Phosphine Ligands | C8 (on 7-aminoquinoline) | Directing group assistance, ligand choice | researchgate.net |

| C-H Alkenylation | Pd(OAc)₂, Oxidant | C2 (on quinoline N-oxide) | N-oxide activation | mdpi.com |

| C-H Alkylation | Rh(I) or Cu(I) catalysts | C2 (on quinoline N-oxide) | Catalyst system | nih.gov |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C5 (on 8-substituted quinolines) | Metal-free, regioselective | rsc.orgsemanticscholar.org |

| Nitration | HNO₃/H₂SO₄ | C5, C7, C8 | Protonation of amino groups to deactivating -NH₃⁺ | cdnsciencepub.com |

Direct C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach to creating complex molecules. mdpi.com These reactions typically employ transition metal catalysts (such as palladium, rhodium, or copper) to activate and selectively functionalize specific C-H bonds. nih.gov

However, a thorough review of available scientific literature indicates a lack of specific studies detailing the direct C-H functionalization of this compound. Research in this area has extensively covered the functionalization of the general quinoline scaffold, often using directing groups like the 8-aminoquinoline (B160924) moiety to control regioselectivity. nih.gov For instance, various methods have been developed for the site-selective introduction of aryl, alkyl, and other functional groups at positions C2, C4, C5, and C8 of the quinoline ring. mdpi.comnih.gov The electronic effects and directing capabilities of the amino groups at the C3 and C6 positions of this compound would present a unique chemical challenge, but this specific substrate has not been the subject of published C-H functionalization studies found in the search results.

Heterocyclic Ring Annulation onto the this compound Scaffold

Heterocyclic ring annulation involves the construction of a new heterocyclic ring fused to an existing molecular scaffold, leading to the formation of polycyclic systems. tandfonline.comresearchgate.net This is a common strategy for synthesizing compounds with diverse pharmacological and material properties. researchgate.net Numerous methods exist for the annulation of rings such as pyrroles, imidazoles, pyrazoles, and pyridines onto a quinoline core. tandfonline.comacs.org These strategies often involve the reaction of a substituted quinoline bearing appropriate functional groups that can undergo cyclization with a suitable partner molecule. nih.gov

Despite the extensive research into the synthesis of fused quinoline heterocycles, there are no specific examples in the provided literature of heterocyclic ring annulation being performed on the this compound scaffold. The amino groups at the 3- and 6-positions could potentially serve as reactive sites or directing groups for annulation reactions. For instance, they could act as nucleophiles in condensation reactions to build a new ring. However, without specific experimental data or studies, any proposed reaction pathway remains speculative. The scientific record, as per the conducted search, is silent on established methodologies for fusing additional heterocyclic rings onto this compound.

State of the Art Spectroscopic Characterization of Quinoline 3,6 Diamine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon resonances within a molecule.

The ¹H and ¹³C NMR spectra of Quinoline-3,6-diamine are predicted by considering the known spectra of quinoline (B57606), 3-aminoquinoline, and 6-aminoquinoline (B144246). The amino group (–NH₂) is a strong electron-donating group, which causes a significant upfield shift (to lower ppm values) of the chemical shifts of protons and carbons at the ortho and para positions relative to the point of substitution.

¹H NMR Spectroscopy: In the parent quinoline molecule, the protons of the pyridine (B92270) ring (H2, H3, H4) are generally more deshielded than those of the benzene (B151609) ring (H5, H6, H7, H8) due to the electron-withdrawing effect of the nitrogen atom. For this compound, two primary effects are anticipated:

3-Amino Group Effect: This group will strongly shield the H2 and H4 protons of the pyridine ring.

6-Amino Group Effect: This group will strongly shield the H5 and H7 protons of the benzene ring.

The protons of the two amino groups are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The combined influence of these substituent effects leads to the predicted ¹H NMR chemical shifts summarized in the table below.

¹³C NMR Spectroscopy: Similarly, the ¹³C chemical shifts are significantly influenced by the electron-donating amino groups. The carbons directly bonded to the amino groups (C3 and C6) will experience a strong downfield shift, while the ortho and para carbons will be shifted upfield. For this compound, this results in a complex but predictable pattern of shielded and deshielded carbon atoms throughout the bicyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.2 | ~145 |

| 3 | - | ~140 |

| 4 | ~7.5 | ~120 |

| 5 | ~7.0 | ~108 |

| 6 | - | ~145 |

| 7 | ~7.2 | ~122 |

| 8 | ~7.8 | ~128 |

| 4a | - | ~128 |

| 8a | - | ~146 |

| 3-NH₂ | ~4.5 (broad) | - |

| 6-NH₂ | ~5.0 (broad) | - |

To unequivocally confirm the predicted assignments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would include:

A strong correlation between H7 and H8.

A correlation between H5 and H7 (meta-coupling).

A strong correlation between H2 and H4, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the predicted proton signals to their corresponding carbon signals (e.g., H2 with C2, H4 with C4, H5 with C5, etc.), providing a robust confirmation of the ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. Expected key HMBC correlations for this compound would include:

H2 correlating to C3 and C4.

H4 correlating to C3, C5, and C8a.

H5 correlating to C4, C7, and C8a.

H8 correlating to C6, C7, and C4a.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are particularly sensitive to the presence of functional groups.

The FT-IR spectrum of this compound would be dominated by the characteristic vibrations of the amino groups and the quinoline core. magritek.commdpi.com Based on data from amino-substituted quinolines, the following key absorption bands are expected:

N-H Stretching: Two distinct bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups. The presence of two amino groups may lead to a complex, broadened absorption in this region.

N-H Bending: A strong scissoring vibration is expected around 1600-1640 cm⁻¹, which may overlap with the C=C stretching region.

C=C and C=N Stretching: The aromatic ring stretching vibrations of the quinoline system are expected in the 1450-1620 cm⁻¹ range. The positions of these bands will be shifted compared to unsubstituted quinoline due to the electronic influence of the amino groups.

C-H Aromatic Stretching: These will appear as a series of weaker bands above 3000 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 750-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium-Strong |

| 3100 - 3000 | Aromatic C-H Stretching | Medium-Weak |

| 1640 - 1600 | N-H Scissoring & C=C Stretching | Strong |

| 1600 - 1450 | Aromatic C=C and C=N Stretching | Medium-Strong |

| 1350 - 1250 | C-N Stretching | Strong |

| 900 - 750 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like amines compared to FT-IR, provides complementary information. researchgate.netresearchgate.net The Raman spectrum of this compound is expected to show:

Ring Breathing Modes: Strong, sharp bands characteristic of the quinoline ring system, typically found in the 1350-1400 cm⁻¹ region. The positions of these bands are sensitive to substitution.

Aromatic C-H Stretching: A strong band is expected around 3050 cm⁻¹.

C=C and C=N Stretching: The aromatic stretching vibrations will also be visible, often with different relative intensities compared to the FT-IR spectrum.

Amino Group Vibrations: The N-H stretching vibrations are typically weak in Raman spectra.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile for the unambiguous identification of the molecule. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its conjugation and electronic properties.

The parent quinoline molecule exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. researchgate.netresearchgate.net The introduction of auxochromes, such as amino groups, which have lone pairs of electrons that can be delocalized into the aromatic system, typically causes a bathochromic (red) shift in the absorption maxima. researchgate.netacs.org

For this compound, with two powerful electron-donating groups conjugated to the aromatic system, a significant red shift is predicted for both the primary and secondary absorption bands compared to quinoline. This shift moves the absorption profile further into the visible region. The absorption spectrum is also expected to be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

Many amino-substituted quinolines are known to be fluorescent. rsc.orgnanobioletters.com It is therefore highly probable that this compound will exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength is expected to be significantly Stokes-shifted from the absorption maximum. The fluorescence quantum yield and emission wavelength would likely be highly dependent on the solvent environment, a characteristic feature of molecules that undergo intramolecular charge transfer (ICT) in the excited state. nanobioletters.com

UV-Vis Spectroscopy and Electronic Transitions (π,π and n,π)**

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of this compound derivatives. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline core, being an aromatic heterocyclic system, exhibits characteristic electronic transitions, primarily of the π→π* and n→π* types.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on the quinoline nitrogen) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths. scielo.br

The introduction of two amino groups (at positions 3 and 6) significantly influences the electronic spectrum. These amino groups act as powerful auxochromes, donating electron density into the quinoline ring system through resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO), leading to a reduction in the HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the absorption maxima is observed compared to the unsubstituted quinoline parent molecule. The absorption spectrum of amino-substituted quinolines typically shows two main bands, which are related to these π,π* and n,π* transitions. scielo.brresearchgate.net

For instance, studies on the closely related 6-aminoquinoline (6AQ) have shown that its spectral behavior is dominated by π→π* transitions. nih.gov The presence of amino groups can cause these bands to shift and overlap, making precise assignment complex without the aid of computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can help elucidate the nature of the molecular orbitals involved in each transition. nih.gov

Table 1: Representative UV-Vis Absorption Data for Aminoquinoline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| A Quinoline Derivative | Polar Solvent | ~280, ~350 | π→π* and n→π* scielo.br |

Photoluminescence and Fluorescence Studies

Many quinoline derivatives are known for their significant fluorescence activities, making them valuable in applications such as molecular probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The photoluminescence properties of this compound architectures are intrinsically linked to their electronic structure, which is modulated by the position and nature of substituents.

Upon absorption of a photon and promotion to an excited state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The amino groups at the 3- and 6-positions generally enhance fluorescence. As electron-donating groups, they facilitate an intramolecular charge transfer (ICT) character in the excited state, which is often associated with strong emission. nih.gov

The fluorescence emission wavelength is typically longer than the absorption wavelength, with the difference known as the Stokes shift. The magnitude of the Stokes shift provides information about the difference in geometry and electronic distribution between the ground and excited states. A larger Stokes shift is often observed in molecules with significant ICT character. researchgate.net The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for characterizing the emission efficiency. nih.gov

Table 2: Illustrative Photophysical Properties of a Fluorescent Quinoline Derivative

| Compound | Emission Color | Quantum Yield (Φ) | Average Lifetime (τ) |

|---|

Solvatochromic Effects in this compound Derivatives

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is a powerful tool for studying the electronic properties of molecules, particularly the difference in polarity between the ground and excited states.

Quinoline derivatives containing electron-donating amino groups, such as this compound, are expected to exhibit significant solvatochromic effects, especially in their fluorescence spectra. nih.govresearchgate.net This behavior stems from the intramolecular charge transfer (ICT) that occurs upon photoexcitation. The ground state of the molecule has a certain dipole moment. Upon absorbing light, electron density shifts from the amino groups towards the more electronegative quinoline ring, resulting in an excited state that is significantly more polar and has a larger dipole moment. nih.govresearchgate.net

In polar solvents, the solvent molecules will reorient themselves to stabilize the more polar excited state to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum as the solvent polarity increases. This is known as positive solvatochromism. researchgate.net In contrast, the absorption spectra are often less sensitive to solvent polarity. researchgate.net The significant increase in the Stokes shift with increasing solvent polarity is a hallmark of an ICT transition and confirms a large enhancement of the dipole moment upon excitation. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

HRMS provides a highly accurate mass measurement, typically with mass errors below 5 mDa, allowing for the unambiguous determination of the elemental formula. nih.gov The molecular formula for this compound is C₉H₉N₃, which corresponds to a monoisotopic mass of 159.0796 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to determining the molecular ion, MS/MS (tandem mass spectrometry) experiments can be performed to study the fragmentation patterns. When subjected to electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in predictable ways. Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of HCN: A characteristic fragmentation of the quinoline ring system involves the expulsion of a neutral hydrogen cyanide molecule (27 Da).

Loss of Amino Group Radicals: Cleavage can lead to the loss of ·NH₂ (16 Da) or related fragments.

Ring Cleavage: The quinoline bicyclic system can undergo further fragmentation into smaller charged species.

Analyzing these fragmentation patterns provides confirmation of the quinoline core and the presence of the amino substituents. nih.govlibretexts.org

Table 3: Predicted High-Resolution Mass and Key Fragments for this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺• | C₉H₉N₃ | 159.0796 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀N₃ | 160.0875 |

| Fragment [M-HCN]⁺• | C₈H₈N₂ | 132.0687 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of a this compound derivative would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for the parent this compound is not detailed in the available literature, analysis of related quinoline structures allows for a reliable prediction of its key geometric features. nih.govresearchgate.net

Planarity: The quinoline bicyclic ring system is expected to be largely planar.

Bond Lengths: The C-C and C-N bond lengths within the aromatic rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The C-NH₂ bond lengths will also be determined.

Intermolecular Interactions: In the solid state, the amino groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). This would lead to the formation of an extensive network of intermolecular N-H···N hydrogen bonds, which would play a crucial role in stabilizing the crystal packing.

The detailed structural data obtained from X-ray crystallography is invaluable for structure-property relationship studies and for understanding how the molecules interact in a condensed phase.

Table 4: Representative Crystallographic Parameters for a Diamine-Quinoline Derivative

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Orthorhombic researchgate.net |

| Space Group | The specific symmetry elements | e.g., Pbca researchgate.net |

| Dihedral Angle | Angle between planes (e.g., quinoline and a substituent) | Varies depending on steric hindrance nih.gov |

Computational and Theoretical Investigations of Quinoline 3,6 Diamine

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For Quinoline-3,6-diamine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis would further explore different spatial arrangements of the amine groups (-NH2) relative to the quinoline (B57606) ring. By rotating the bonds connected to the amine groups, a potential energy surface can be mapped out to identify various stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater propensity to donate electrons, indicating nucleophilic character. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amine groups and the aromatic system.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, signifying electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability.

An FMO analysis of this compound would map the distribution of these orbitals and calculate their energy levels, providing a quantitative basis for predicting its reactive behavior.

Interactive Data Table: Frontier Molecular Orbital (FMO) Parameters (Illustrative) Note: The following table is illustrative of the data that would be generated from an FMO analysis and does not represent actual calculated values for this compound.

Electrostatic Potential (ESP) and Mulliken Charge Analysis

The Electrostatic Potential (ESP) surface of a molecule maps the charge distribution and is invaluable for predicting non-covalent interactions. The ESP is plotted onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinoline ring and the amine groups, highlighting these as sites for electrophilic attack or hydrogen bonding.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, assigning a partial charge to each atom. This provides a simplified, quantitative picture of the charge distribution, helping to identify atoms that are electron-deficient or electron-rich and thus susceptible to nucleophilic or electrophilic attack, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It is widely used to predict electronic absorption spectra (UV-Vis). For this compound, a TD-DFT calculation would yield the excitation energies and oscillator strengths for electronic transitions. This information can be used to simulate the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax). Such predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions responsible for the molecule's color and photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions over time. For this compound, an MD simulation, typically in a solvent like water, could reveal:

Solvation Effects: How the molecule interacts with surrounding solvent molecules and how this affects its conformation and properties.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in a dynamic environment.

Interaction Stability: If studying its interaction with a biological target, MD can assess the stability of the binding pose and the key interactions over time.

These simulations provide a bridge between the static picture from DFT calculations and the dynamic reality of molecular behavior in solution or biological systems.

Aromaticity Indices and Their Impact on this compound Properties

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like this compound. Computational chemistry provides several quantitative descriptors, known as aromaticity indices, to evaluate the degree of electron delocalization in the fused pyridine (B92270) and benzene (B151609) rings of the quinoline core. The presence of two electron-donating amino (-NH₂) groups at the 3- and 6-positions significantly modulates the electronic structure and, consequently, the aromatic character of both rings.

Theoretical studies on substituted quinolines utilize various indices to parse the complex interplay of substituent effects. mdpi.com The most common indices include those based on molecular geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and those based on magnetic properties, like the Nucleus-Independent Chemical Shift (NICS). nih.gov

The HOMA index quantifies aromaticity based on the degree of bond length equalization within a ring, comparing experimental or calculated bond lengths to optimal values for a fully aromatic system. nih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. For this compound, the electron-donating amino group at position 6 is expected to enhance the aromaticity of the benzene ring through resonance effects. Conversely, the amino group at position 3, on the electron-deficient pyridine ring, can increase its electron density, potentially increasing its aromatic character relative to unsubstituted quinoline.

The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com Highly negative NICS values are indicative of strong diatropic ring currents and, thus, high aromaticity. For this compound, the enhanced electron density in both rings is expected to support stronger diatropic currents, leading to more negative NICS values compared to the parent quinoline molecule.

The table below illustrates the theoretical impact of the 3,6-diamino substitution on the aromaticity of the quinoline rings, based on established principles for substituted quinolines.

| Compound | Ring | HOMA | NICS(1) (ppm) | Expected Impact of Substitution |

| Quinoline (Reference) | Pyridine | ~0.77 | ~ -8.5 | Baseline aromaticity |

| Benzene | ~0.82 | ~ -9.8 | Baseline aromaticity | |

| This compound | Pyridine | > 0.77 | < -8.5 | Increased electron density from 3-NH₂ enhances aromaticity. |

| Benzene | > 0.82 | < -9.8 | Strong resonance donation from 6-NH₂ enhances aromaticity. |

Note: The values for this compound are qualitative predictions based on the known electronic effects of amino substituents on the quinoline ring system.

Studies on Tautomerism in this compound Systems

This compound can exist in several tautomeric forms due to the prototropic nature of the amino groups, which can undergo a formal shift of a proton to a ring nitrogen atom, resulting in an amino-imino equilibrium. This phenomenon is critical as different tautomers can exhibit distinct chemical properties, receptor binding affinities, and spectroscopic signatures. The equilibrium is influenced by factors such as solvent polarity and pH. frontiersin.org

Spectroscopic techniques are powerful tools for identifying and quantifying tautomeric forms in solution. frontiersin.org While direct spectroscopic studies on this compound are not extensively reported, the principles derived from related aminoquinoline and aminopyridine systems can be applied. nih.govcharge-transfer.pl

NMR Spectroscopy: ¹H and ¹³C NMR are highly sensitive to the electronic environment of nuclei. mdpi.com In the case of amino-imino tautomerism, the chemical shifts of the protons and carbons of the quinoline ring would differ significantly between forms. For instance, the protonation of a ring nitrogen in the imino form leads to a downfield shift (higher ppm) for adjacent C-H protons. The protons of the external NH₂ and NH groups would also appear at distinct chemical shifts and may show different coupling patterns. The rate of interconversion between tautomers also affects the NMR spectrum; slow exchange results in separate signals for each tautomer, while rapid exchange yields a single set of averaged signals. researchgate.net

UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima (λ_max), are different for each tautomer. The extended conjugation in the imino tautomer typically results in a bathochromic (red) shift compared to the diamino form. nih.gov By analyzing the UV-Vis spectrum in different solvents, the equilibrium's dependence on polarity can be assessed. goums.ac.ir

The following table summarizes the expected spectroscopic characteristics that could be used to differentiate the tautomeric forms of this compound.

| Spectroscopic Method | Diamino Tautomer | Amino-Imino Tautomer |

| ¹H NMR | Characteristic signals for two -NH₂ groups. Ring proton signals in typical aromatic region. | Distinct signals for one -NH₂ and one -NH group. Downfield shift for protons near the imino C=N bond. |

| ¹³C NMR | Ring carbon signals consistent with an aromatic diamino-substituted system. | Significant upfield shift for the carbon atom of the C=NH group (imino carbon). |

| UV-Vis | Lower λ_max corresponding to π → π* transitions of the benzenoid system. | Higher λ_max (red-shifted) due to extended π-conjugation in the quinonoid-like imino ring. |

| IR Spectroscopy | Two distinct N-H stretching bands for the primary amine groups (~3300-3500 cm⁻¹). | Characteristic C=N stretching band (~1640-1690 cm⁻¹) and N-H stretching for both amine and imine groups. |